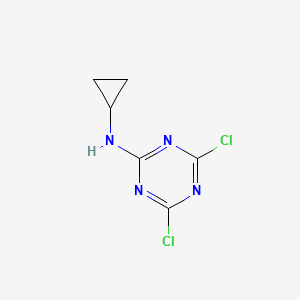

4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine

Übersicht

Beschreibung

4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C6H6Cl2N4 and a molecular weight of 205.05 g/mol. This compound is characterized by its white to yellow solid form and is commonly used in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine typically involves the reaction of cyclopropylamine with cyanuric chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques are employed to enhance production efficiency and ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions: 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of chlorinated derivatives.

Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

Substitution: Substitution reactions can result in the replacement of chlorine atoms with other functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHClN

- Molecular Weight : 205.05 g/mol

- Appearance : White to yellow solid

The compound features a triazine ring with two chlorine atoms and a cyclopropyl group, which contributes to its reactivity and versatility in synthesis.

Agricultural Chemistry

4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine is primarily recognized for its role as a herbicide precursor. It serves as an intermediate in the synthesis of various triazine-based herbicides , which are widely used for weed control in crops. The compound's ability to inhibit specific enzymes involved in plant growth makes it effective for agricultural applications.

| Herbicide Name | Active Ingredient | Application |

|---|---|---|

| Atrazine | 2-chloro-4-ethylamino-6-isopropylamino-s-triazine | Selective herbicide for broadleaf weeds |

| Propazine | 2-chloro-4,6-bis-isopropylamino-s-triazine | Soil sterilant and selective herbicide |

These compounds demonstrate significant effectiveness in controlling unwanted vegetation while being less harmful to crops when applied correctly.

Pharmaceutical Development

The compound has shown potential in the development of antimicrobial agents . Its structural properties allow it to interact with biological targets effectively, inhibiting the growth of bacteria and fungi. Research indicates that derivatives of triazines exhibit promising activity against a range of pathogens.

Mechanism of Action :

The compound can inhibit enzyme activity by binding to active sites, disrupting essential biological processes such as DNA replication and protein synthesis. This property is critical in designing new antibiotics and antifungal treatments.

Material Science

In material science, this compound is utilized in the synthesis of advanced materials such as polymers and resins. Its reactivity allows it to serve as a building block for creating complex polymeric structures with tailored properties.

Case Study 1: Herbicide Development

A study conducted on the efficacy of triazine herbicides demonstrated that formulations containing this compound significantly reduced weed populations in cornfields without adversely affecting crop yield. The research highlighted the compound's selectivity and low toxicity to non-target species.

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal explored the antimicrobial properties of triazine derivatives, including this compound. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). These findings suggest potential applications in developing new therapeutic agents.

Wirkmechanismus

The mechanism by which 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary, but often include interactions with nucleophilic sites on target molecules.

Vergleich Mit ähnlichen Verbindungen

2,4-Dichloro-6-cyclopropylamino-1,3,5-triazine

4,6-Dichloro-N-methyl-1,3,5-triazin-2-amine

4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine

Uniqueness: 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine is unique due to its specific structural features, such as the presence of the cyclopropyl group, which can influence its reactivity and biological activity compared to other similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique properties and wide range of uses make it a valuable compound in the field of chemistry.

Does this cover everything you were looking for, or is there something more specific you'd like to know?

Biologische Aktivität

4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine (CAS: 32889-45-5) is a triazine derivative that has garnered attention for its potential biological activities. This compound features a unique cyclopropyl group and dichloro substitutions that may influence its pharmacological properties. This article aims to explore the biological activity of this compound through various studies and findings.

- Molecular Formula : C₆H₆Cl₂N₄

- Molecular Weight : 205.04 g/mol

- IUPAC Name : this compound

- Purity : 95%

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly concerning its antimicrobial and antitubercular properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of triazine derivatives, including this compound. The compound has shown promising results against various bacterial strains.

| Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|

| Escherichia coli | < 10 µg/mL | |

| Staphylococcus aureus | < 10 µg/mL | |

| Klebsiella pneumoniae | < 10 µg/mL |

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits significant antibacterial properties.

Antitubercular Activity

Research has also focused on the antitubercular potential of triazines. A study highlighted the role of similar compounds in inhibiting Mycobacterium tuberculosis growth. Although specific data on this compound's activity against tuberculosis was limited, the structural similarities with known antitubercular agents suggest potential efficacy .

Case Studies and Research Findings

-

Synthesis and Characterization :

- A comprehensive study synthesized various triazine derivatives and characterized their biological activity. The synthesis involved nucleophilic substitution reactions that yielded compounds with varying degrees of antimicrobial activity.

- The study reported that derivatives with chlorinated groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .

-

In Vivo Studies :

- In an in vivo model assessing antitubercular activity, compounds structurally related to this compound demonstrated significant efficacy in reducing bacterial load in infected animals. The mechanism involved the release of nitric oxide and inhibition of essential metabolic pathways in the bacteria .

- Toxicological Assessment :

Eigenschaften

IUPAC Name |

4,6-dichloro-N-cyclopropyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N4/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZPFVIKDQXXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.